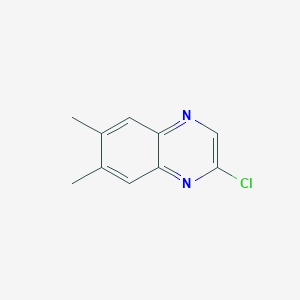
2-Chloro-6,7-dimethylquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6,7-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. It has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6,7-dimethylquinoxaline is not fully understood. However, it is believed that the compound intercalates with DNA and RNA, which can affect their structure and function. This can lead to changes in gene expression and protein synthesis, which can have various biological effects.
Biochemical and Physiological Effects:
2-Chloro-6,7-dimethylquinoxaline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to have antibacterial and antifungal properties. Furthermore, it has been shown to have neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-6,7-dimethylquinoxaline is its ability to intercalate with DNA and RNA, which makes it a useful tool in the study of various biological processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-6,7-dimethylquinoxaline. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects. Finally, the development of new derivatives of this compound can lead to the discovery of new biological activities and applications.
Synthesemethoden
The synthesis of 2-Chloro-6,7-dimethylquinoxaline involves the reaction of 2,3-dimethylquinoxaline with phosphorus pentachloride and thionyl chloride. The reaction yields 2-Chloro-6,7-dimethylquinoxaline as a white crystalline solid with a melting point of 114-116°C. The purity of the compound can be verified using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6,7-dimethylquinoxaline has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of DNA and RNA due to its ability to intercalate with nucleic acids. It has also been used as a building block in the synthesis of various organic compounds such as pharmaceuticals and agrochemicals. Furthermore, it has been used as a tool in the study of various biological processes such as DNA replication, transcription, and translation.
Eigenschaften
CAS-Nummer |
29067-81-0 |
|---|---|
Produktname |
2-Chloro-6,7-dimethylquinoxaline |
Molekularformel |
C10H9ClN2 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
2-chloro-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3 |
InChI-Schlüssel |
HGMIATOQJCNPOO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
Kanonische SMILES |
CC1=CC2=NC=C(N=C2C=C1C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



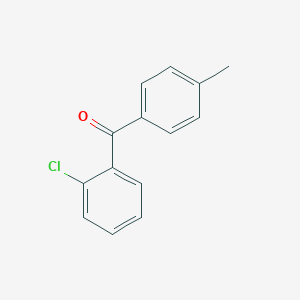
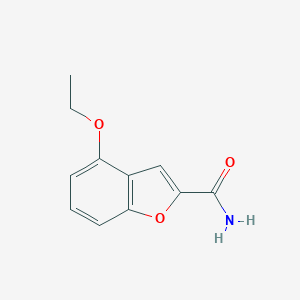

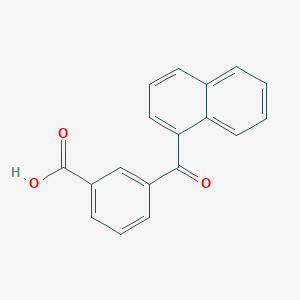
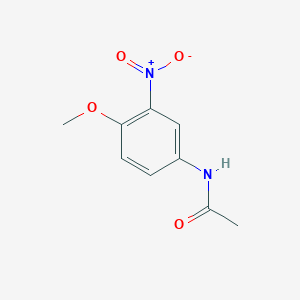

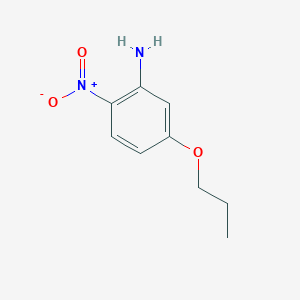
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
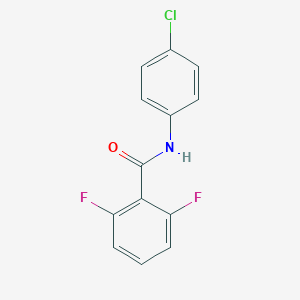
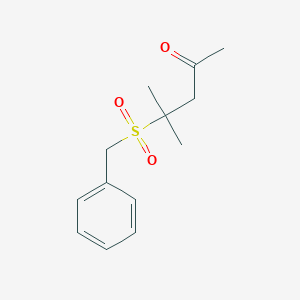
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
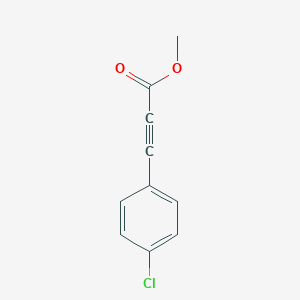
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)